molecular formula C15H13Cl2NO2 B2742880 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 389581-15-1

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2742880
CAS No.: 389581-15-1
M. Wt: 310.17
InChI Key: LHGGHCPHEUHTDU-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 3,5-dichloroaniline and 6-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-4-ethoxyphenol
  • 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxybenzaldehyde

Uniqueness

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-11(16)6-12(17)8-13/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGGHCPHEUHTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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